

An In-depth Technical Guide to 7-Methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxy-8-nitroquinoline

Cat. No.: B023359

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Disclaimer: The provided CAS number, 63485-75-6, corresponds to 7-Methoxy-8-nitroisoquinoline.[1][2][3][4][5] This guide will focus on the similarly named compound, **7-Methoxy-8-nitroquinoline**, as requested in the topic, for which a different CAS number (83010-83-7) has been assigned, although with limited public data.[6] This document compiles information based on established chemical principles and data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous synthetic and natural products with significant biological activities.[7] The quinoline scaffold is a key pharmacophore in medicinal chemistry, with applications ranging from antimalarial agents like quinine and chloroquine to anticancer and anti-inflammatory drugs.[8] The introduction of substituents, such as methoxy and nitro groups, onto the quinoline ring can modulate the molecule's physicochemical properties and biological activity. This guide provides a detailed examination of **7-Methoxy-8-nitroquinoline**, a derivative with potential applications in various research fields.

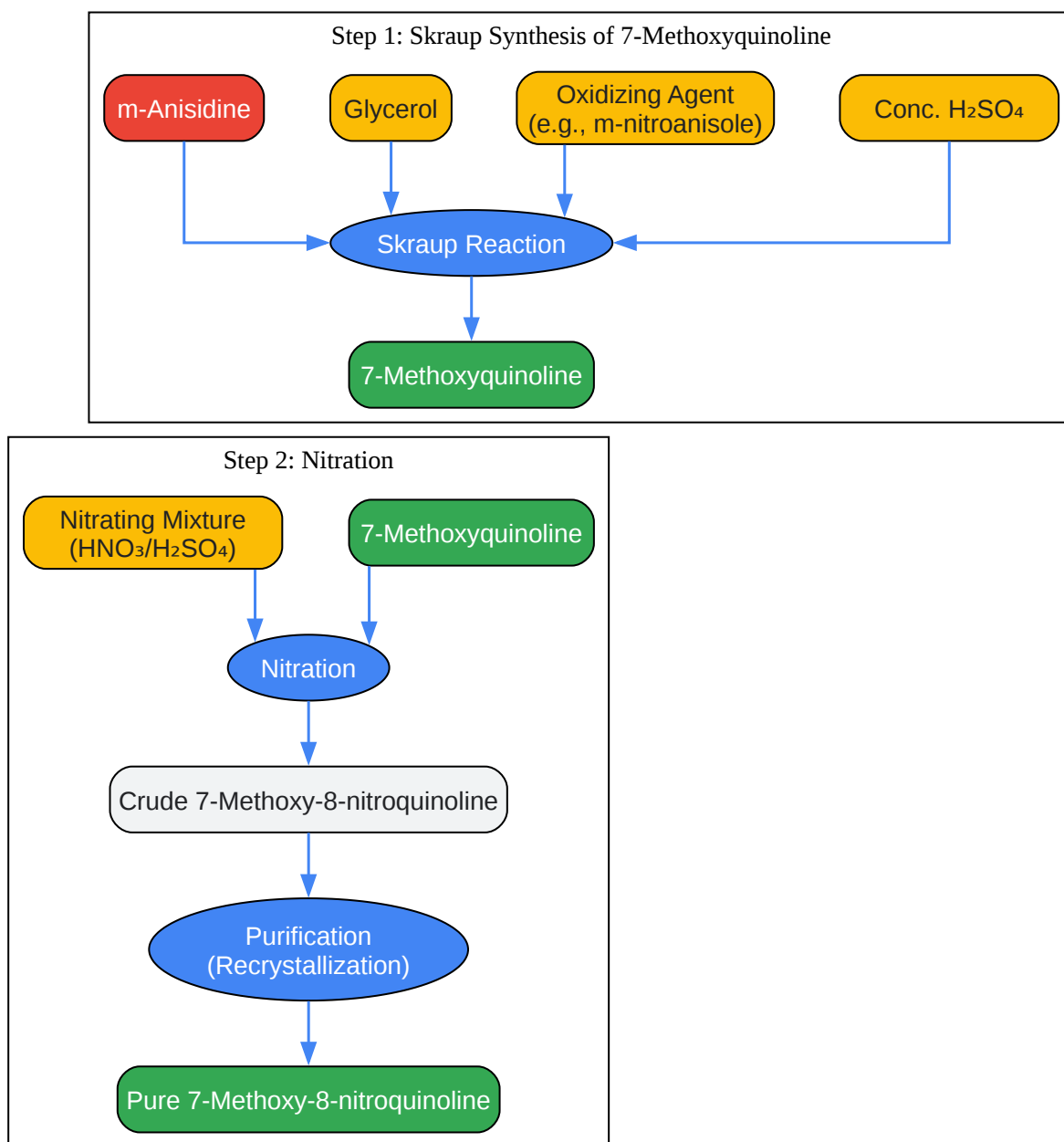
Chemical and Physical Properties

While specific experimental data for **7-Methoxy-8-nitroquinoline** is not widely available, its properties can be inferred from its structure and comparison with analogous compounds.

Property	Data (Predicted/Analog-Based)	Reference Compounds
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9]
Molecular Weight	204.18 g/mol	6-Methoxy-8-nitroquinoline, 8-Methoxy-5-nitroquinoline[9]
Appearance	Predicted to be a yellow or pale-yellow crystalline solid.	5-Methoxy-8-nitroquinoline appears as pale yellow crystals.[10]
Melting Point (°C)	Not available.	6-Methoxy-8-nitroquinoline: 158-160 °C, 5-Methoxy-8-nitroquinoline: 117.5-118 °C[10]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chloroform.	General solubility of nitroquinoline derivatives.

Synthesis of 7-Methoxy-8-nitroquinoline

The synthesis of **7-Methoxy-8-nitroquinoline** can be conceptually approached in a two-step process: the formation of the 7-methoxyquinoline intermediate, followed by regioselective nitration.



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A two-step synthesis pathway for **7-Methoxy-8-nitroquinoline**.

Step 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction (Adapted from similar syntheses) [\[7\]](#)[\[11\]](#)[\[12\]](#)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine m-anisidine (1.0 mole), glycerol (3.0 moles), and a suitable oxidizing agent (e.g., m-nitroanisole, 0.4 moles).
- **Acid Addition:** Slowly add concentrated sulfuric acid (approx. 100 mL) to the stirred mixture. The addition should be done cautiously to control the exothermic reaction.
- **Moderator:** Add a moderator, such as ferrous sulfate heptahydrate (approx. 10 g), to prevent the reaction from becoming too violent.
- **Heating:** Gently heat the mixture in an oil bath. Once the reaction initiates (indicated by a rapid increase in temperature), remove the heat source and allow the reaction to proceed under its own heat. If the reaction subsides, resume gentle heating to maintain reflux for 2-3 hours.
- **Work-up:** After cooling, dilute the reaction mixture with water and neutralize with a sodium hydroxide solution. The 7-methoxyquinoline can be isolated by steam distillation or solvent extraction.
- **Purification:** The crude product can be purified by vacuum distillation.

Step 2: Nitration of 7-Methoxyquinoline (Adapted from the nitration of 7-methylquinoline) [\[7\]](#)

- **Dissolution:** Dissolve 7-methoxyquinoline (1.0 mole) in concentrated sulfuric acid, keeping the temperature low with an ice bath.
- **Nitrating Mixture:** Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
- **Addition:** Add the nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining a low temperature (e.g., -5 to 0 °C). The methoxy group is an ortho-, para-director, and the 8-position is sterically accessible, making it a likely site for nitration.

- Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.
- Work-up: Pour the reaction mixture over crushed ice. The precipitated product can be collected by filtration.
- Purification: The crude **7-Methoxy-8-nitroquinoline** can be purified by recrystallization from a suitable solvent such as ethanol.[\[13\]](#)[\[14\]](#)

Spectral Data (Predicted)

While experimental spectra for **7-Methoxy-8-nitroquinoline** are not readily available, the expected spectral characteristics can be predicted based on its structure.

Spectroscopy	Expected Features
¹ H NMR	- Aromatic protons on the quinoline ring system.- A singlet for the methoxy group protons (around 3.9-4.1 ppm).- Distinct coupling patterns for the protons on the benzene and pyridine rings of the quinoline core.
¹³ C NMR	- Resonances for the 10 carbon atoms of the quinoline core.- A peak for the methoxy carbon (around 55-60 ppm).- Carbon atoms attached to the nitro and methoxy groups will be shifted accordingly.
IR (Infrared)	- Aromatic C-H stretching (around 3000-3100 cm ⁻¹).- Asymmetric and symmetric stretching of the nitro group (NO ₂) at approximately 1520-1560 cm ⁻¹ and 1345-1385 cm ⁻¹ , respectively. [8] - C-O stretching for the methoxy group (around 1000-1300 cm ⁻¹).- Aromatic C=C and C=N stretching (1400-1600 cm ⁻¹).
Mass Spec (MS)	- A molecular ion peak corresponding to the molecular weight of 204.18 g/mol .

Biological Activities and Potential Applications

Direct biological studies on **7-Methoxy-8-nitroquinoline** are limited in the public domain.

However, the biological activities of structurally related nitroquinolines and methoxyquinolines provide insights into its potential therapeutic applications.

- **Anticancer Potential:** Many quinoline derivatives have been investigated as anticancer agents.[7] For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has shown anticancer activity against various cancer cell lines.[15] The presence of both the methoxy and nitro groups on the **7-Methoxy-8-nitroquinoline** scaffold suggests it could be a candidate for anticancer drug discovery. Substituted 4-anilinoquinolines with a methoxy group at the 8-position have also been synthesized and evaluated for their antiproliferative activities.[16]
- **Antimicrobial Activity:** Nitroquinoline derivatives are known for their antimicrobial properties. [17] 8-methoxyquinoline has demonstrated strong antifungal and antibacterial activities.[8] Therefore, **7-Methoxy-8-nitroquinoline** could potentially exhibit similar antimicrobial effects.
- **Anti-inflammatory and Other Activities:** Quinoline derivatives have also been explored for their anti-inflammatory and analgesic activities.[7] The specific substitution pattern of **7-Methoxy-8-nitroquinoline** could lead to novel pharmacological profiles.

Safety and Handling

Based on the GHS classification for the isomeric 7-Methoxy-8-nitroisoquinoline, the following hazards are anticipated[3]:

- Harmful if swallowed (Acute toxicity, oral).
- Harmful in contact with skin (Acute toxicity, dermal).
- Harmful if inhaled (Acute toxicity, inhalation).

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

7-Methoxy-8-nitroquinoline is a quinoline derivative with potential for further investigation in medicinal chemistry and materials science. While there is a scarcity of direct experimental data for this specific compound, this guide provides a comprehensive overview based on established synthetic methods and the known properties of its close analogs. The outlined synthesis protocols and predicted data serve as a valuable resource for researchers interested in exploring the potential of this and other substituted quinolines. Further research is warranted to fully characterize its chemical, physical, and biological properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxy-8-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023359#7-methoxy-8-nitroquinoline-cas-number-63485-75-6>]

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